molecular formula C19H27NO B1604182 Cyclohexyl 3-(piperidinomethyl)phenyl ketone CAS No. 898793-72-1

Cyclohexyl 3-(piperidinomethyl)phenyl ketone

Cat. No. B1604182
M. Wt: 285.4 g/mol
InChI Key: PQKLYWOIJMNUNL-UHFFFAOYSA-N
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Description

Cyclohexyl 3-(piperidinomethyl)phenyl ketone, also known as CX3P or PCK, is a chemical compound with a molecular formula of C19H27NO . It has a molecular weight of 285.43 . The IUPAC name for this compound is cyclohexyl [3- (1-piperidinylmethyl)phenyl]methanone .


Molecular Structure Analysis

The InChI code for Cyclohexyl 3-(piperidinomethyl)phenyl ketone is 1S/C19H27NO/c21-19(17-9-3-1-4-10-17)18-11-7-8-16(14-18)15-20-12-5-2-6-13-20/h7-8,11,14,17H,1-6,9-10,12-13,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

    Cyclohexyl phenyl ketone

    • Application: This compound was used to investigate the crosslinked cyclohexyl phenyl compounds under thermal and aquathermal conditions .
    • Results: The study examined the effects of molecular changes in the benzophenone molecule on phototoxic behavior .

    1-Hydroxycyclohexyl phenyl ketone

    • Application: This compound is used as a component that facilitates UV curing and also as a base material in the formation of the block and grafted copolymers .
    • Results: The exact results are not specified, but the use of this compound likely improves the properties of the resulting polymers .

properties

IUPAC Name

cyclohexyl-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c21-19(17-9-3-1-4-10-17)18-11-7-8-16(14-18)15-20-12-5-2-6-13-20/h7-8,11,14,17H,1-6,9-10,12-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKLYWOIJMNUNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643172
Record name Cyclohexyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl 3-(piperidinomethyl)phenyl ketone

CAS RN

898793-72-1
Record name Cyclohexyl[3-(1-piperidinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898793-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl{3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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